1,1'-Dideoxygossylic Acid
Description
Properties
CAS No. |
168787-83-5 |
|---|---|
Molecular Formula |
C₃₀H₃₀O₈ |
Molecular Weight |
518.55 |
Synonyms |
6,6’,7,7’-Tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-2,2’-binaphthalene]-8,8’-dicarboxylic Acid, |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,1 Dideoxygossylic Acid
Precursor Compounds and Starting Materials in 1,1'-Dideoxygossylic Acid Synthesis
The journey to this compound begins with readily available natural products, highlighting a synthetic strategy that modifies a complex scaffold rather than building it from the ground up.
Gossypol (B191359) as the Primary Precursor
Gossypol, a polyphenolic aldehyde extracted from the cotton plant (Gossypium species), serves as the primary and essential precursor for the synthesis of this compound. Its complex binaphthyl structure, adorned with multiple hydroxyl and aldehyde functional groups, provides the necessary carbon framework for the target molecule. The reactivity of Gossypol's aldehyde and phenolic hydroxyl groups is central to the synthetic design, allowing for selective modifications. The synthesis of this compound's derivatives often begins with a multi-step process from Gossypol, which can involve a protection-deprotection strategy to manage the reactivity of its various functional groups.
Role of 1,1'-Dideoxygossypol as an Intermediate
A pivotal molecule in the synthetic route to this compound is 1,1'-Dideoxygossypol. This compound represents a key intermediate state where the aldehyde functional groups of the parent Gossypol molecule have been modified, a crucial step towards the final carboxylic acid. The synthesis of 1,1'-Dideoxygossypol from Gossypol is a multi-step endeavor that can achieve a total yield of over 40% through a carefully planned sequence of reactions, including protection of hydroxyl groups and subsequent deoxygenation. The formation of 1,1'-Dideoxygossypol sets the stage for the final oxidative transformation to this compound.
Established Synthetic Routes to this compound
The conversion of Gossypol to this compound is not a single-step reaction but rather a carefully orchestrated series of functional group modifications. These transformations target the aldehyde groups of the Gossypol backbone, converting them into the desired carboxylic acid functionalities.
Multi-Step Functional Group Modifications
The synthesis of this compound from its precursors is a testament to the principles of multi-step organic synthesis, where each step is designed to selectively alter a specific part of the molecule while preserving others. This approach allows for the systematic construction of the target compound with high precision.
A critical transformation in the synthetic sequence involves the reduction of the aldehyde groups present in the Gossypol scaffold. While direct reduction of Gossypol's aldehydes to hydroxyl groups to form a diol intermediate is a conceptual step, synthetic strategies often involve more complex routes where the aldehyde functionality is removed or transformed as part of a broader series of reactions. For instance, the synthesis of 1,1'-dideoxygossypol, the direct precursor to the acid, involves a nine-step protection-deprotection strategy where the aldehyde groups are ultimately removed.
However, for the specific conversion to a dicarboxylic acid, a hypothetical pathway would involve the selective reduction of the two aldehyde groups to primary alcohol (hydroxyl) groups. This transformation would yield a 1,1'-bis(hydroxymethyl) derivative of the gossypol backbone. Standard reducing agents capable of converting aldehydes to alcohols, such as sodium borohydride (B1222165), could theoretically be employed, though the reaction conditions would need to be carefully controlled to avoid side reactions with the other functional groups present in the molecule.
The final and defining step in the synthesis of this compound is the oxidation of the hydroxyl groups (notionally formed from the reduction of the aldehydes) to carboxylic acid functionalities. This oxidative transformation completes the synthesis of the target molecule.
Regioselective Deprotection Strategies
Regioselective deprotection is a critical aspect of the synthesis and functionalization of this compound, given the presence of multiple hydroxyl groups with varying reactivities. The selective removal of a protecting group from one hydroxyl group while others remain intact allows for site-specific modifications of the molecule. The choice of protecting groups and deprotection conditions is paramount to achieving the desired regioselectivity.
In the context of gossypol and its derivatives, regioselective deprotection has been demonstrated, providing a foundation for strategies applicable to this compound. For instance, in the synthesis of the related compound 1,1'-dideoxygossypol, a key step involves the regioselective deacetylation of a hexaacetylated precursor. This selective hydrolysis of specific acetyl groups under controlled basic conditions highlights the potential for differential reactivity among the protected hydroxyls.
For this compound, which possesses phenolic hydroxyls at the 6, 6', 7, and 7' positions, regioselective deprotection would likely involve the use of different classes of protecting groups with orthogonal deprotection conditions. For example, a combination of silyl (B83357) ethers, which are labile under acidic conditions or in the presence of fluoride (B91410) ions, and benzyl (B1604629) ethers, which can be removed by hydrogenolysis, could be employed. The steric and electronic environment of each hydroxyl group would also influence the ease of deprotection, allowing for further differentiation.
Table 1: Potential Regioselective Deprotection Strategies for this compound Derivatives
| Protecting Group Combination | Deprotection Reagent/Condition | Selective Deprotection Outcome |
| TBDMS and Benzyl ethers | TBAF (Tetrabutylammonium fluoride) | Selective removal of TBDMS group |
| Acetyl and Benzyl ethers | Mild base (e.g., K₂CO₃ in methanol) | Selective removal of acetyl group |
| MOM and Benzyl ethers | Mild acid (e.g., HCl in THF/water) | Selective removal of MOM group |
Note: TBDMS = tert-butyldimethylsilyl; TBAF = Tetrabutylammonium fluoride; MOM = Methoxymethyl. This table is illustrative and based on general principles of organic chemistry.
Protection-Deprotection Approaches
Protection of Phenolic Hydroxyl Groups: A variety of protecting groups can be utilized for the phenolic hydroxyls in this compound. The choice of the protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
Methyl ethers: While stable, their cleavage requires harsh conditions (e.g., BBr₃), which may not be compatible with other functional groups.
Benzyl ethers (Bn): These are versatile protecting groups that are stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis.
Silyl ethers (e.g., TBDMS, TIPS): These groups offer varying degrees of stability depending on the steric bulk of the silicon substituents and are typically removed with fluoride reagents or acid.
Acetyl esters (Ac): These can be introduced using acetic anhydride (B1165640) and removed under basic conditions. Their relative lability can be exploited for selective deprotection.
Protection of Carboxylic Acid Groups: The carboxylic acid groups at the 8 and 8' positions must also be protected during certain reactions, such as those involving strong reducing agents or organometallic reagents.
Methyl or Ethyl esters: These are common protecting groups formed via Fischer esterification. masterorganicchemistry.com They can be removed by hydrolysis under acidic or basic conditions.
Benzyl esters: Similar to benzyl ethers, these can be deprotected via hydrogenolysis, offering an orthogonal deprotection strategy to base-labile or acid-labile groups.
tert-Butyl esters: These are stable to basic conditions but are readily cleaved with mild acid, providing another layer of orthogonality.
A well-designed protection-deprotection sequence is crucial for the successful multi-step synthesis of complex derivatives of this compound.
Advanced Reaction Chemistry in this compound Synthesis
The synthesis of this compound and its subsequent modifications involve a range of advanced chemical reactions to manipulate its functional groups.
The reduction of the carboxylic acid groups in this compound to primary alcohols would yield the corresponding diol. This transformation typically requires powerful reducing agents.
Table 2: Potential Reagents for the Reduction of Carboxylic Acids in this compound Derivatives
| Reagent | Conditions | Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Primary alcohol | Will also reduce other carbonyl groups if present and unprotected. |
| Borane (BH₃) | THF | Primary alcohol | More selective for carboxylic acids over some other functional groups. |
Conversely, the selective reduction of other functionalities while preserving the carboxylic acids would necessitate milder reagents and appropriate protection strategies. For instance, if a nitro group were introduced onto the aromatic rings, its reduction to an amine could be achieved using catalytic hydrogenation (e.g., H₂, Pd/C), which would typically not affect the carboxylic acid groups.
The binaphthyl core of this compound is susceptible to oxidation, particularly under harsh conditions. However, controlled oxidation can be a useful tool for functionalization. The oxidation of gossypol itself can lead to the formation of gossypolone, a quinonoid derivative. Similar transformations could be envisioned for this compound, potentially leading to novel bioactive compounds.
The oxidation of the phenolic hydroxyl groups to quinones could be achieved using reagents such as Fremy's salt or salcomine (B1680745) in the presence of oxygen. The specific regioselectivity of such an oxidation would depend on the electronic and steric environment of the hydroxyl groups.
The carboxylic acid groups of this compound are key handles for a variety of substitution reactions and functional group interconversions.
Esterification: As mentioned in the context of protecting groups, the carboxylic acids can be converted to esters by reaction with an alcohol under acidic conditions (Fischer esterification). masterorganicchemistry.com This can be used to modify the solubility and pharmacokinetic properties of the molecule.
Amide Formation: The carboxylic acids can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride, or by using coupling agents like DCC or EDC) and then reacted with amines to form amides. nih.gov This opens up a vast chemical space for creating a library of derivatives with diverse biological activities.
Decarboxylation: The removal of the carboxylic acid groups can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, such as high temperatures in the presence of a catalyst, decarboxylation may be possible. For instance, decarboxylation of naphthoic acid has been achieved using catalysts like Ag₂O at high temperatures. doe.gov
Electrophilic aromatic substitution on the naphthyl rings could also be a viable strategy for introducing new functional groups, although the regioselectivity would be influenced by the existing substituents.
Optimization and Scalability of this compound Production
The transition from a laboratory-scale synthesis to a large-scale, economically viable production process for this compound requires careful optimization of each synthetic step. Key considerations include the cost and availability of starting materials, reaction efficiency, ease of purification, and waste reduction.
Optimization of Reaction Conditions: For each step in the synthesis, parameters such as temperature, reaction time, solvent, and catalyst loading need to be systematically varied to maximize the yield and minimize the formation of byproducts. Design of Experiments (DoE) can be a powerful tool for efficiently exploring the reaction parameter space. mdpi.com
Scalability of Key Reactions: Reactions that are straightforward on a small scale can present significant challenges when scaled up. For example, highly exothermic reactions may require specialized cooling equipment, and reactions involving heterogeneous catalysts may require different agitation and filtration setups. The purification of large quantities of material may necessitate a shift from column chromatography to crystallization or extraction-based methods.
Process Intensification: Modern approaches to chemical manufacturing, such as flow chemistry, can offer significant advantages for the production of complex molecules like this compound. Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, and can facilitate a more streamlined and automated production process.
The development of a scalable synthesis of this compound will likely draw upon strategies used for the large-scale production of other complex natural product derivatives, focusing on robust and reproducible chemical transformations.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic approaches to the 1,1'-dideoxygossypol scaffold, the immediate precursor to this compound, have been reported: a linear total synthesis and a more recent, practical semi-synthetic route starting from gossypol.
The final step in the synthesis of this compound involves the oxidation of the aldehyde groups of 1,1'-dideoxygossypol. While the specific reagents used in the original syntheses are not detailed in the readily available literature, this transformation can be achieved using various standard organic chemistry methods. The choice of oxidant is crucial to ensure the selective conversion of the aldehydes to carboxylic acids without affecting the other functional groups on the sensitive polyphenol backbone.
| Methodology | Starting Material | Key Steps | Overall Yield | Scalability |
| Total Synthesis (Royer et al., 1995) | Simple aromatic precursors | Linear multi-step synthesis | Low | Poor |
| Semi-synthesis (ACS Omega, 2022) | Gossypol | Protection-deprotection, regioselective deacetylation, reductive dehydroxylation | >40% | Good |
Process Intensification Strategies
The application of process intensification strategies to the synthesis of this compound holds the potential to further enhance efficiency, reduce costs, and improve safety and sustainability. While specific examples for this particular compound are not extensively documented, general principles of process intensification can be applied to its synthesis.
Continuous Flow Chemistry: The multi-step synthesis of the 1,1'-dideoxygossypol precursor could be adapted to a continuous flow process. bohrium.comscispace.comeurekaselect.comnih.govresearchgate.net This would offer several advantages over traditional batch processing, including:
Improved heat and mass transfer: Leading to better reaction control and potentially higher yields.
Enhanced safety: By minimizing the volume of hazardous reagents and intermediates at any given time.
Facilitated automation and scalability: Allowing for more efficient production.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions. mdpi.comeurekaselect.com Its application to the various steps in the synthesis of this compound, such as the protection, deprotection, and oxidation reactions, could significantly reduce reaction times and potentially improve yields.
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound can be made more environmentally friendly by incorporating the principles of green chemistry.
Use of Greener Solvents: The semi-synthetic route from gossypol could be optimized to use more benign solvents, reducing the reliance on potentially hazardous organic solvents.
Catalytic Methods: The development of catalytic methods for the key transformations would be a significant advancement. For instance, employing catalytic hydrogenation for the reductive removal of the hydroxyl groups and developing a catalytic oxidation for the final conversion of the aldehydes to carboxylic acids would reduce the amount of stoichiometric reagents and the resulting waste.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical reagents. acs.orgmdpi.comnih.govnih.gov For example, a laccase or peroxidase could potentially be employed for the targeted oxidation of the aldehyde groups of 1,1'-dideoxygossypol to the corresponding carboxylic acids under mild, aqueous conditions.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds and developing new molecules with enhanced biological activities.
Modifications of the Gossypol Scaffold
Modifications to the core gossypol scaffold can be made at several positions, including the aldehyde groups, the hydroxyl groups, and the isopropyl groups.
Derivatives of the Aldehyde Groups: The aldehyde functionalities are readily converted into a variety of other functional groups. For example, reaction with amines or amino acids can yield Schiff base derivatives. nih.govfao.orgresearchgate.net Reduction of the aldehydes would produce the corresponding diol.
Modification of the Isopropyl Groups: A synthetic route has been developed to replace the isopropyl groups at the 5 and 5' positions of the apogossypol (B560662) scaffold with a variety of amide derivatives. nih.gov This was achieved through a sequence involving removal of the isopropyl groups, bisformylation, oxidation to the dicarboxylic acid, and subsequent amide coupling. nih.gov This methodology could potentially be applied to the 1,1'-dideoxygossypol scaffold to generate a library of novel analogs.
Analogs with Modified Naphthalene (B1677914) Rings: The synthesis of gossypol analogs with alterations to the naphthalene ring system itself represents a more significant synthetic challenge. However, the total synthesis approach developed by Royer et al. could potentially be adapted to incorporate different substituted aromatic starting materials, leading to novel analogs with modified ring systems. acs.org
Design and Synthesis of Related Dicarboxylic Acid Derivatives
The synthesis of dicarboxylic acid derivatives from gossypol and its analogs is a key transformation for creating compounds with potentially altered solubility and biological activity.
Direct Oxidation of Gossypol Aldehydes: The aldehyde groups of gossypol itself can be oxidized to form a dicarboxylic acid derivative. This transformation requires careful selection of reaction conditions to avoid side reactions on the sensitive polyphenol core. Mild oxidizing agents are generally preferred.
Synthesis via Apogossypol Derivatives: As mentioned previously, a synthetic route to a dicarboxylic acid derivative of apogossypol has been established. nih.gov This involved the conversion of the aldehyde groups of a bisformylated apogossypol derivative to carboxylic acids using sodium hypochlorite (B82951) as a mild oxidant. nih.gov This dicarboxylic acid was then used as a key intermediate for the synthesis of a variety of amide derivatives. nih.gov
Biological Activities and Mechanistic Elucidation of 1,1 Dideoxygossylic Acid
Antiviral Activity Research
Initial studies have highlighted the potential of 1,1'-Dideoxygossylic Acid as an antiviral agent, with a particular focus on the Human Immunodeficiency Virus (HIV).
Inhibition of Viral Replication Mechanisms
Research has demonstrated that this compound can inhibit the replication of HIV in vitro. A key study synthesized DDGA and evaluated its ability to hinder HIV replication, yielding promising results. The effective concentration 50 (EC50) for DDGA was found to be less than 1 microM, indicating potent antiviral activity at a low concentration. Furthermore, the threshold for cytotoxicity was approximately 20 microM, suggesting a favorable therapeutic window. In comparative studies with a related compound, 1,1'-Dideoxygossypol (DDG), DDGA was found to be a more effective anti-HIV agent with lower toxicity.
While the precise mechanisms by which DDGA inhibits viral replication are not fully elucidated in the available literature, the potent EC50 value suggests a significant interference with crucial steps in the viral life cycle.
Interference with Viral Enzymes and Proteins
Currently, there is a lack of direct scientific evidence detailing the specific interactions of this compound with viral enzymes and proteins. Research on the parent compound, gossypol (B191359), has suggested that it may act as a reverse transcriptase inhibitor, a critical enzyme for HIV replication. However, it is important to note that these findings on gossypol may not be directly extrapolated to DDGA, and further research is required to determine if DDGA targets specific viral enzymes such as reverse transcriptase, protease, or integrase.
Anticancer Activity Research
The anticancer potential of this compound remains a developing area of research. While direct studies on DDGA are limited, research into its parent compound, gossypol, and other derivatives provides a foundation for its potential mechanisms of action against cancer cells. It is crucial to emphasize that the following findings are based on related compounds and may not be directly applicable to DDGA.
Induction of Apoptosis in Cancer Cell Lines
There is currently no direct published research demonstrating that this compound induces apoptosis in cancer cell lines. However, studies on gossypol have shown that it can trigger programmed cell death in various cancer cells, including pancreatic cancer. The proposed mechanism involves the induction of endoplasmic reticulum stress, leading to the activation of the PERK-CHOP signaling pathway and a subsequent increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis.
Modulation of Cellular Signaling Pathways
Specific studies on the modulation of cellular signaling pathways by this compound in the context of cancer are not yet available. Research on gossypol suggests that its anticancer effects are mediated through the modulation of various signaling pathways. For instance, in pancreatic cancer cells, gossypol has been shown to activate the PERK-CHOP signaling pathway, which is involved in the cellular stress response and can lead to apoptosis. Further investigation is needed to ascertain if DDGA affects similar or different signaling cascades in cancer cells.
Targeting Antiapoptotic Proteins (e.g., Bcl-2, Bcl-XL)
Direct evidence of this compound targeting antiapoptotic proteins such as Bcl-2 and Bcl-XL has not been reported. The parent compound, gossypol, is known to be an inhibitor of the Bcl-2 family of anti-apoptotic proteins. By binding to these proteins, gossypol promotes apoptosis in tumor cells. This action is a significant area of interest for its anticancer effects. Whether this compound shares this ability to target and inhibit Bcl-2 and Bcl-XL requires dedicated investigation.
Other Investigated Biological Activities
Inhibition of Lactate (B86563) Dehydrogenase (e.g., pfLDH)
Lactate dehydrogenase (LDH) is a crucial enzyme in the anaerobic glycolytic pathway, responsible for the conversion of pyruvate (B1213749) to lactate. In the context of malaria, the parasite Plasmodium falciparum is heavily reliant on glycolysis for its energy production during its lifecycle within red blood cells. This makes the parasite's lactate dehydrogenase (pfLDH) a significant target for the development of new antimalarial drugs. malariaworld.org
Research has identified gossypol, a natural polyphenolic aldehyde from the cotton plant and the parent compound of this compound, as an inhibitor of pfLDH. plos.org Studies have shown that gossypol and its derivatives can effectively inhibit the enzymatic activity of pfLDH, thereby disrupting the parasite's energy metabolism. The toxic effects associated with gossypol, primarily attributed to its aldehyde functional groups, have spurred the development of various derivatives with the aim of reducing toxicity while retaining or enhancing inhibitory activity. nih.gov
While gossypol itself has been shown to be effective against P. falciparum with IC50 values around 10 µM for both chloroquine-resistant and chloroquine-susceptible strains, there is a notable lack of specific data in the reviewed literature concerning the direct inhibitory effects of this compound on pfLDH. nih.gov General findings on gossypol derivatives suggest that modifications to the parent structure can lead to compounds with significant anti-malarial potential. However, without direct experimental evidence, the specific IC50 value of this compound against pfLDH remains uncharacterized in the available scientific literature.
Table 1: Inhibition of Lactate Dehydrogenase by Selected Gossypol-Related Compounds
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| Gossypol | P. falciparum LDH (pfLDH) | ~10 | Effective against both chloroquine-resistant and susceptible strains. nih.gov |
| This compound | pfLDH | Data not available | Specific inhibitory activity has not been reported in the reviewed literature. |
This table is interactive and will be updated as more data becomes available.
Anti-malarial Research Contexts
The quest for novel anti-malarial agents is driven by the emergence and spread of drug-resistant strains of Plasmodium falciparum. malariaworld.org The exploration of natural products and their synthetic derivatives has been a fruitful avenue in this research. Gossypol and its analogs have been a subject of interest in this context due to their demonstrated activity against the malaria parasite. nih.gov The primary mechanism of this anti-malarial action is believed to be the inhibition of pfLDH, which is essential for the parasite's survival. plos.org
Recent studies have continued to validate the anti-malarial potential of gossypol, showing its effectiveness against various laboratory strains and clinical isolates of P. falciparum. nih.gov The average IC50 values for gossypol against laboratory strains were reported to be 6.490 µM, and 11.670 µM against clinical isolates. researchgate.netnih.gov These findings reinforce the potential of the gossypol scaffold as a starting point for the development of new anti-malarial drugs.
Despite the promising activity of the parent compound, research into the anti-malarial properties of specific derivatives like this compound is not extensively documented in publicly available literature. While the synthesis of this compound has been reported in the context of other biological activities, its efficacy against P. falciparum has not been specifically detailed. Therefore, while it falls within a class of compounds with known anti-malarial potential, its specific activity, such as its 50% inhibitory concentration (IC50) against parasite growth, remains to be determined through dedicated in vitro studies.
Table 2: In Vitro Anti-malarial Activity of Gossypol
| Compound | P. falciparum Strain(s) | IC50 Value (µM) |
| Gossypol | Laboratory Strains | 6.490 researchgate.netnih.gov |
| Gossypol | Clinical Isolates | 11.670 researchgate.netnih.gov |
| This compound | Not specified | Data not available |
This table is interactive and will be updated as more data becomes available.
Analytical Characterization and Purity Assessment in 1,1 Dideoxygossylic Acid Research
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are fundamental for the unambiguous determination of a molecule's structure. For a compound like 1,1'-Dideoxygossylic Acid, a derivative of gossypol (B191359), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR): This technique would identify the number of different types of protons, their chemical environment, and their proximity to other protons. For a gossypol derivative, the aromatic and aliphatic regions of the spectrum would be of particular interest. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would be critical for assigning protons to their specific locations within the this compound structure.
¹³C-NMR (Carbon-13 NMR): This method reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.
Hypothetical ¹H and ¹³C NMR Data for a Gossypol Derivative:
While specific data for this compound is unavailable, the following table illustrates the type of data that would be generated for a related gossypol derivative.
| ¹H-NMR | ¹³C-NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 10.5 - 11.5 | Ar-OH | 170 - 180 | COOH |
| 9.5 - 10.5 | CHO | 150 - 160 | Ar-C-O |
| 6.5 - 8.0 | Ar-H | 110 - 140 | Ar-C |
| 2.0 - 4.0 | CH, CH₂ | 20 - 40 | Aliphatic C |
| 0.5 - 1.5 | CH₃ |
This table is for illustrative purposes only and does not represent actual data for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): This would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a new or uncharacterized compound.
Chromatographic Separation Techniques for Purity and Identity
Chromatographic methods are essential for separating the target compound from impurities and for confirming its identity by comparing its retention time to a known standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most widely used technique for assessing the purity of pharmaceutical and chemical compounds. A typical HPLC method for a gossypol derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solution (often with a pH modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV-Vis detector. The purity of the this compound sample would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Typical HPLC Parameters for Gossypol Derivatives:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This table represents typical conditions and would require optimization for this compound.
Related Chromatographic Applications (e.g., HPTLC, UPLC)
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for qualitative analysis and can also be used for quantification. It would be suitable for screening for the presence of this compound in complex mixtures.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced form of HPLC that uses smaller particle size columns, resulting in faster analysis times, higher resolution, and improved sensitivity. This technique would be ideal for the high-throughput analysis and purity determination of this compound.
Advanced Structural Elucidation Techniques
For a complete and unambiguous structural assignment, especially for a new compound, advanced NMR techniques would be employed. These include:
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, providing a detailed map of the molecular structure.
X-ray Crystallography: If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule.
Information regarding "this compound" is not available in publicly accessible records.
Extensive research using a variety of search terms related to "this compound," including its analytical characterization, purity assessment, X-ray crystallography, absolute configuration, and impurity profiling, did not yield any specific scientific literature or data.
Broader searches on the parent compound, gossypol, and its derivatives provided general methodologies for structural elucidation and purity analysis. For instance, X-ray diffraction has been successfully employed to determine the molecular and crystal structure of other gossypol derivatives, such as a gossypol nitroxide conjugate. However, no such studies or any other form of detailed analysis for this compound could be located.
Therefore, it is not possible to provide an article with the requested detailed sections on the analytical characterization, purity assessment, X-ray crystallography for absolute configuration, and impurity profiling and mitigation strategies specifically for this compound. This compound does not appear to be a subject of extensive study in the available scientific literature.
Theoretical and Computational Studies on 1,1 Dideoxygossylic Acid
Quantum Chemical Calculations of Electronic Structure
There are no publicly available quantum chemical calculations detailing the electronic structure of 1,1'-Dideoxygossylic Acid. Such studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. For related compounds like gossypol (B191359), DFT has been used to investigate electronic properties, which are fundamental to their biological activities. However, the specific impact of the 1,1'-dideoxy and carboxylic acid functionalities on the electronic distribution of the gossypol backbone has not been reported.
Key electronic properties that would be determined from such calculations include:
| Electronic Property | Description |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule, providing insights into its polarity and bonding characteristics. |
| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Without dedicated quantum chemical calculations for this compound, these fundamental electronic descriptors remain unknown.
Molecular Dynamics Simulations for Conformational Analysis
No specific molecular dynamics (MD) simulations for this compound have been published. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
For the parent compound, gossypol, and some of its derivatives, conformational analyses have been performed using molecular mechanics. These studies have revealed that the rotation around the binaphthyl bond is hindered due to steric clashes, leading to atropisomerism. The nature of the functional groups at the ortho positions to this bond significantly influences the energy barrier for this rotation.
A conformational analysis of this compound would be essential to understand:
The preferred three-dimensional structure of the molecule.
The rotational barrier around the central C-C bond and the stability of its atropisomers.
The flexibility of the carboxylic acid side chains.
The potential for intra- and intermolecular hydrogen bonding.
Such information is critical for predicting how the molecule might interact with biological targets.
Prediction of Chemical Reactivity and Reaction Pathways
There is no available research on the predicted chemical reactivity and reaction pathways of this compound. Computational methods can be used to predict a molecule's reactivity through the calculation of various chemical reactivity descriptors. Furthermore, these methods can elucidate potential reaction mechanisms.
For gossypol and its derivatives, their reactivity is often associated with the phenolic hydroxyl groups and the aldehyde or other functional groups on the naphthalene (B1677914) rings. The presence of carboxylic acid groups in this compound would introduce new reactive sites.
Table of Potential Reactivity Descriptors (Currently Unknown for this compound):
| Reactivity Descriptor | Information Provided |
| Ionization Potential | The energy required to remove an electron, indicating the susceptibility to oxidation. |
| Electron Affinity | The energy released upon gaining an electron, indicating the susceptibility to reduction. |
| Chemical Hardness/Softness | Measures of the resistance to change in electron distribution, related to reactivity. |
| Fukui Functions | Indicate the most electrophilic and nucleophilic sites within the molecule. |
Computational studies could also predict the pathways of reactions such as esterification of the carboxylic acid groups, or reactions involving the phenolic hydroxyls. However, no such predictive studies have been published for this compound.
Integration with Biochemical Kinetic Databases for Mechanistic Insights
A search of prominent biochemical kinetic databases, such as SABIO-RK, has yielded no entries for this compound. These databases are repositories of experimentally determined kinetic data for biochemical reactions, which are essential for understanding the mechanisms of enzyme inhibition or other biological activities.
While gossypol has been studied for its interaction with various enzymes, and some of this information may be present in broader chemical and biological databases, there is no specific kinetic data available for this compound. The absence of this compound in such databases indicates a lack of experimental studies on its interactions with biological systems, which is a prerequisite for obtaining mechanistic insights through kinetic analysis.
Biosynthetic Context of Gossypol As a Precursor to 1,1 Dideoxygossylic Acid
Natural Occurrence and Origin of Gossypol (B191359)
Gossypol is a naturally occurring polyphenolic aldehyde produced by plants of the genus Gossypium (cotton). nih.govwikipedia.org It is found in various parts of the cotton plant, including the seeds, roots, and stems. nih.gov The name "gossypol" is derived from its origin in Gossypium and its phenolic chemical nature. nih.gov This yellow pigment is located in lysigenous glands within the plant tissue and functions as a natural defensive compound, providing protection against pests and pathogens. pnas.orgnih.gov While gossypol is abundant in cottonseeds, its presence renders the unprocessed seed meal unsuitable for consumption by humans or non-ruminant animals. pnas.orgresearchgate.net The compound exists as a racemic mixture of two atropisomers, (+)- and (–)-gossypol, which arise due to restricted rotation around the binaphthyl bond and exhibit different biological properties. mdpi.comrsc.org
Relevance of Aromatic Metabolism Pathways (e.g., Shikimate Pathway) to Gossypol Biosynthesis
While gossypol is an aromatic compound, its biosynthesis does not proceed directly through the well-known shikimate pathway. The shikimate pathway is a crucial seven-step metabolic route in plants, bacteria, fungi, and algae that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. wikipedia.orgnih.govrsc.org Chorismate is the final common precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov
Gossypol, however, is a sesquiterpenoid dimer. pnas.org Its biosynthesis originates from the isoprenoid (or terpenoid) pathway, which utilizes acetate (B1210297) as its initial building block. wikipedia.orgresearchgate.net The pathway proceeds through the formation of the C15 precursor, farnesyl diphosphate (B83284) (FPP). wikipedia.orgnih.gov Although distinct from the shikimate pathway, both are fundamental routes for the production of specialized secondary metabolites in plants. Aromatization reactions are a key feature in the later stages of gossypol biosynthesis, representing a point of chemical similarity with processes seen in aromatic metabolism, such as the conversion of chorismate to prephenate in the shikimate pathway. pnas.org
Enzymatic Pathways Involved in Gossypol Formation in Plants
The formation of gossypol is a complex, multi-step enzymatic process that begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP). researchgate.netnih.gov
Key Enzymatic Steps in Gossypol Biosynthesis:
Formation of (+)-δ-Cadinene: The first committed step is catalyzed by the enzyme (+)-δ-cadinene synthase, which converts FPP into the bicyclic sesquiterpene (+)-δ-cadinene. wikipedia.orgnih.gov
Oxidative Modifications: Following the initial cyclization, the (+)-δ-cadinene molecule undergoes a series of oxidative reactions. These steps are primarily catalyzed by cytochrome P450 monooxygenases. pnas.org For instance, the enzyme (+)-δ-cadinene 8-hydroxylase (a cytochrome P450, CYP706B1) was identified as a key enzyme that hydroxylates (+)-δ-cadinene. nih.govresearchgate.net Subsequent research has elucidated a more complex pathway involving multiple P450 enzymes, such as CYP71BE79, which exhibit high catalytic activity. pnas.orgnih.gov
Formation of Hemigossypol (B1673051): These sequential oxidations, hydroxylations, and desaturations lead to the formation of the monomeric precursor, hemigossypol. pnas.org
Dimerization to Gossypol: The final step is the dimerization of two hemigossypol molecules. nih.gov This is a regiospecific peroxidative coupling reaction that forms the characteristic binaphthyl structure of gossypol. researchgate.net
The genes encoding the enzymes for this pathway are not clustered together but are dispersed across different chromosomes in the cotton genome. pnas.org Despite this dispersal, their expression is tightly correlated, suggesting a highly coordinated regulatory system to ensure efficient conversion and prevent the buildup of potentially phytotoxic intermediates. pnas.orgnih.gov
| Step | Substrate | Key Enzyme(s) | Product |
| 1 | Farnesyl Diphosphate (FPP) | (+)-δ-Cadinene Synthase | (+)-δ-Cadinene |
| 2 | (+)-δ-Cadinene | Cytochrome P450s (e.g., CYP706B1, CYP71BE79) | Oxidized Intermediates |
| 3 | Oxidized Intermediates | Various Oxidative Enzymes | Hemigossypol |
| 4 | Hemigossypol (x2) | Peroxidases | Gossypol |
Relationship to other Natural Product Derivatives
Gossypol serves as a parent compound for a variety of other natural and synthetic derivatives. nih.govnih.govmdpi.com These derivatives are typically created through chemical modifications of gossypol's functional groups, such as its aldehyde and hydroxyl moieties, to alter its biological activity and toxicity. rsc.orgresearchgate.net
Notable derivatives include:
Gossypolone: Formed by the oxidation of gossypol. nih.govmdpi.com It is being investigated for its own distinct biological activities. nih.gov
Apogossypol (B560662): A derivative where the aldehyde groups of gossypol have been removed. nih.govresearchgate.net
Gossypol Schiff Bases: These are synthesized by reacting the aldehyde groups of gossypol with various amines. nih.govrsc.org
Apogossypolone (B605540): A derivative of gossypolone. nih.govmdpi.com
These compounds are part of a broader family of sesquiterpenoid aldehydes found in cotton, which includes related molecules like hemigossypolone. pnas.org The study of these derivatives is an active area of research aimed at harnessing the therapeutic potential of the gossypol scaffold. nih.govrsc.orgresearchgate.net
Future Research Directions and Broader Academic Implications of 1,1 Dideoxygossylic Acid
Exploration of Novel Chemical Applications and Catalytic Roles
While much of the current research on gossypol (B191359) derivatives focuses on their biological activities, the unique chemical structure of 1,1'-Dideoxygossylic Acid suggests potential for novel chemical applications. The reactivity of gossypol's aldehyde groups to form Schiff bases is well-documented. researchgate.netmdpi.com Future studies should investigate whether the carboxylic acid functionalities of DDGA, in conjunction with its polyphenolic backbone, can be exploited for applications in materials science or as a scaffold for more complex chemical entities.
Furthermore, the potential catalytic roles of this compound and its metal complexes remain largely unexplored. The polyphenolic nature of gossypol allows it to act as a ligand, and its derivatives may possess catalytic activity. Research into the coordination chemistry of DDGA with various metals could lead to the development of new catalysts for organic transformations. The enantioselective oxidative hetero-coupling of arenols using chiral vanadium(V) complexes provides a precedent for the catalytic potential of such systems. researchgate.net
Table 1: Potential Areas for Chemical Application and Catalysis Research
| Research Area | Potential Application/Role of this compound |
| Polymer Chemistry | Monomer or cross-linking agent in the synthesis of novel polymers. |
| Supramolecular Chemistry | Building block for the construction of complex host-guest systems. |
| Catalysis | As a chiral ligand for asymmetric catalysis. |
| Materials Science | Development of functional materials with specific optical or electronic properties. |
Deeper Mechanistic Elucidation of Biological Interactions
Initial studies have revealed that this compound exhibits noteworthy biological activity, particularly as an anti-HIV agent. Research has shown that DDGA can inhibit the replication of HIV in vitro with an EC50 of less than 1 µM. This positions DDGA as a compound of interest for further virological studies.
Future research should focus on elucidating the precise molecular mechanisms underlying its antiviral effects. Identifying the specific viral or host cell targets of DDGA is a critical next step. Computational modeling and molecular docking studies could be employed to predict potential binding sites on viral proteins, such as reverse transcriptase or integrase. mdpi.com These in silico predictions would then need to be validated through biochemical and cellular assays. A deeper understanding of its mechanism of action could pave the way for its development as a therapeutic agent.
Advanced Synthetic Route Development for Enhanced Yield and Efficiency
Future research in this area should aim to further optimize this synthetic pathway. This could involve exploring alternative protective group strategies, investigating more efficient coupling reactions, or developing a more convergent synthesis. The principles of green chemistry, such as the use of less hazardous solvents and reagents and improving atom economy, should also be a central consideration in the development of next-generation synthetic routes. mdpi.com The ultimate goal is to establish a synthetic process that is not only high-yielding but also economically viable and environmentally sustainable.
Table 2: Comparison of Synthetic Routes for 1,1'-Dideoxygossypol
| Synthetic Strategy | Number of Steps | Overall Yield | Reference |
| Previous Method | Not specified | <14% | bonviewpress.com |
| Improved 9-Step Synthesis | 9 | >40% | bonviewpress.com |
Expansion of Structure-Activity Relationship Databases for Derivative Design
The initial structure-activity relationship (SAR) data for this compound and related compounds provide a valuable starting point for the design of new analogs with improved properties. For instance, the observation that the 1,1'-hydroxyl groups of gossypol are not essential for antitumor activity supports the therapeutic potential of 1,1'-dideoxy derivatives. bonviewpress.com Furthermore, comparisons of the anti-HIV activity of DDGA with its analogs have provided early insights into the structural requirements for this biological effect.
A systematic expansion of the SAR database is crucial for rational drug design. This would involve the synthesis and biological evaluation of a library of this compound derivatives with modifications at various positions of the molecule. Key areas for modification include the carboxylic acid groups, the isopropyl and methyl substituents, and the aromatic rings. The resulting data will be instrumental in building robust quantitative structure-activity relationship (QSAR) models that can guide the design of future compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov
Computational Design of New Analogs with Tailored Properties
In silico methods are powerful tools in modern drug discovery and can be effectively applied to the design of novel this compound analogs. bonviewpress.com Molecular modeling can provide insights into the three-dimensional structure of DDGA and its potential interactions with biological targets. mdpi.comnih.gov
Future computational studies should focus on several key areas. Firstly, homology modeling can be used to generate 3D structures of relevant biological targets if they are not experimentally available. Secondly, molecular docking simulations can then be employed to predict the binding modes of DDGA and its analogs to these targets, helping to rationalize observed SAR data. Finally, virtual screening of compound libraries can identify new molecules with similar structural features to DDGA that may also possess desirable biological activities. These computational approaches, when used in conjunction with synthetic chemistry and biological testing, can significantly accelerate the discovery of new therapeutic agents based on the this compound scaffold.
Academic Research on Environmental and Economic Considerations in Production
Future academic research should focus on developing greener and more cost-effective methods for both the extraction of gossypol and the subsequent synthesis of its derivatives. This could include the use of alternative, more environmentally friendly solvents, the development of solvent-free extraction and reaction conditions, and the implementation of biocatalytic steps. researchgate.netthepharmajournal.com A thorough life cycle assessment of the entire production process, from cottonseed to final product, would provide a comprehensive understanding of its environmental footprint. Furthermore, a detailed techno-economic analysis will be necessary to evaluate the commercial viability of any new production methods. nih.gov The development of sustainable and economically feasible production processes is essential for the translation of this compound from a laboratory curiosity to a potentially valuable chemical product.
Q & A
Q. What experimental protocols are recommended for synthesizing 1,1'-Dideoxygossylic Acid with high reproducibility?
To ensure reproducibility, document all synthesis steps meticulously, including reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC). Refer to established literature for analogous compounds to refine stoichiometric ratios and reaction times. Include negative controls to identify side reactions. Experimental sections should follow guidelines for clarity and repeatability, as outlined in academic writing standards .
Q. How should researchers characterize the purity and structural identity of this compound?
Combine multiple analytical techniques:
- Spectroscopic methods : -NMR and -NMR for structural elucidation.
- Chromatography : HPLC or GC-MS for purity assessment.
- Mass spectrometry : High-resolution MS to confirm molecular weight.
For novel derivatives, provide full spectral data and compare with computational predictions (e.g., DFT calculations). Cross-validate results with independent replicates .
Q. What statistical approaches are appropriate for analyzing biological activity data of this compound?
Use parametric tests (e.g., t-tests, ANOVA) for normally distributed data and non-parametric alternatives (e.g., Mann-Whitney U test) for skewed distributions. Include effect size metrics (e.g., Cohen’s d) and confidence intervals. For dose-response studies, apply nonlinear regression models (e.g., Hill equation) to determine EC/IC values. Report uncertainties and justify statistical choices in the methodology section .
Advanced Research Questions
Q. How can conflicting data on the mechanistic pathways of this compound be resolved?
Address contradictions by:
- Comparative analysis : Replicate experiments under varying conditions (pH, temperature) to identify critical variables.
- Advanced techniques : Use isotopic labeling (e.g., -tracers) or time-resolved spectroscopy to track intermediate species.
- Computational modeling : Employ molecular dynamics (MD) or density functional theory (DFT) to simulate reaction pathways and validate experimental observations .
Q. What strategies optimize the scalability of this compound synthesis without compromising yield?
- Process intensification : Explore continuous-flow reactors to enhance heat/mass transfer.
- Catalyst optimization : Screen heterogeneous catalysts for recyclability and efficiency.
- Green chemistry principles : Substitute toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Monitor reaction kinetics to identify rate-limiting steps .
Q. How can multi-omics approaches elucidate the biological targets of this compound?
Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify protein interaction networks.
- Metabolomics : LC-MS/MS to map metabolic perturbations.
Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate targets via CRISPR/Cas9 knockout or siRNA silencing .
Methodological Guidance Tables
Q. Table 1: Comparison of Analytical Techniques for this compound
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| NMR | Structural elucidation | Non-destructive, high specificity | Low sensitivity for trace impurities |
| HPLC-MS | Purity assessment | High resolution, quantitative | Requires reference standards |
| X-ray crystallography | Absolute configuration | Definitive structural proof | Requires high-quality crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
